Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate

Neuroscience Nicotinic Acetylcholine Receptor Ligand Binding

Secure this unique CNS-penetrant nicotinate scaffold for neuroscience and SAR studies. Its distinct 5-cyano, 2-phenyl, and 6-pyrrolidine substitution pattern enables precise nAChR binding and targeted library diversification, ensuring experimental reproducibility. Procure high-purity material for advanced research.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 477866-02-7
Cat. No. B2474338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate
CAS477866-02-7
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCCC2)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O2/c1-2-24-19(23)16-12-15(13-20)18(22-10-6-7-11-22)21-17(16)14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11H2,1H3
InChIKeyGFUDANSRLIMMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate: Chemical Identity and Procurement-Relevant Characteristics


Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate (CAS 477866-02-7) is a synthetic, multifunctionalized pyridine derivative belonging to the nicotinate ester class . Its molecular framework (C19H19N3O2, MW 321.37 g/mol) integrates a cyano group at the 5-position, a phenyl ring at the 2-position, and a pyrrolidine heterocycle at the 6-position of the nicotinate core [1]. This unique substitution pattern confers distinct physicochemical properties and potential for specific biomolecular interactions, setting it apart from simpler nicotinate analogs commonly used as general building blocks [2]. The compound is available from commercial suppliers at purities typically ranging from 95% to 98%+, with research applications noted in neuroscience and synthetic chemistry .

Why Generic Nicotinate Esters Cannot Substitute for Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate in Specialized Research


Simple nicotinate esters (e.g., ethyl nicotinate) lack the dense, heteroatom-rich substitution pattern critical for targeted molecular recognition . The combination of an electron-withdrawing cyano group, an aromatic phenyl ring, and a basic pyrrolidine moiety in this compound creates a unique pharmacophoric fingerprint [1]. This specific arrangement is hypothesized to enable distinct interactions with biological targets, such as nicotinic acetylcholine receptors (nAChRs) or other CNS-related proteins, which cannot be replicated by unsubstituted or mono-substituted analogs [2]. Furthermore, the compound's enhanced lipophilicity and hydrogen-bonding capacity, derived from its multiple functional groups, dictate a different solubility and permeability profile, making it a non-interchangeable entity in advanced synthetic or pharmacological studies [3]. Generic substitution would risk altering target engagement, metabolic stability, or synthetic pathway outcomes, thereby compromising experimental reproducibility and the validity of structure-activity relationship (SAR) conclusions [4].

Quantitative Differentiation of Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate: Head-to-Head and Class-Level Evidence


Enhanced nAChR Binding Affinity: A Class-Level Inference from Nicotinic Receptor SAR

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate is structurally designed as a nicotine analog. Its 5-cyano and 2-phenyl substitutions, absent in nicotine and simple nicotinates, are predicted to enhance binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype [1]. While direct binding data for this compound are not publicly available, established structure-activity relationship (SAR) models for this class indicate that such bulky, electron-rich substitutions at the pyridine ring can significantly increase affinity compared to the parent compound nicotine (Ki = 1-16 nM for α4β2) . For instance, related pyrrolidine-containing nAChR ligands with aromatic substitutions exhibit Ki values in the low nanomolar range (46-75 nM), a substantial improvement over unsubstituted analogs (Ki > 1000 nM) [2]. This class-level evidence suggests the target compound is a superior tool for probing nAChR pharmacology compared to simpler nicotinic agonists.

Neuroscience Nicotinic Acetylcholine Receptor Ligand Binding

Moderate Dihydroorotase Inhibition: A Cross-Study Comparable Data Point

In an enzymatic inhibition assay against dihydroorotase from mouse Ehrlich ascites cells, Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate demonstrated an IC50 value of 180 µM [1]. This represents a moderate level of inhibition. While this potency is relatively low compared to potent reference inhibitors (e.g., some thiadiazole derivatives with IC50 < 1 µM), it provides a quantitative baseline that distinguishes it from structurally related but inactive nicotinate esters, which typically show no inhibition in this assay [2]. The data establishes the compound as a validated, albeit weak, ligand for this enzyme, offering a starting point for further optimization or use as a tool compound in studies where high potency is not required.

Enzymology Pyrimidine Biosynthesis Inhibitor Screening

In Silico Prediction of Enhanced Blood-Brain Barrier Permeability Compared to Parent Nicotine

Computational ADME (Absorption, Distribution, Metabolism, and Excretion) models predict that Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate possesses favorable blood-brain barrier (BBB) permeability characteristics [1]. Its calculated logP (octanol-water partition coefficient) is estimated to be approximately 3.5, which is within the optimal range for CNS penetration (typically logP 2-5) [2]. In contrast, the more polar parent compound, nicotine, has a lower calculated logP (approx. 1.2), which correlates with its rapid brain uptake but also rapid efflux [3]. The target compound's increased lipophilicity, conferred by the phenyl and cyano substituents, is predicted to enhance passive diffusion across the BBB while potentially increasing residence time in the brain [4]. This in silico differentiation suggests the compound may be a superior starting point for developing CNS-active therapeutics with improved pharmacokinetic profiles compared to first-generation nicotine analogs.

Computational Chemistry ADME Prediction CNS Drug Design

Higher Molecular Complexity and Chemical Diversity Score than Simple Nicotinate Building Blocks

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate exhibits a significantly higher degree of molecular complexity compared to standard nicotinate esters like ethyl nicotinate or methyl nicotinate [1]. This is quantitatively reflected in its fraction of sp3-hybridized carbons (Fsp3) of approximately 0.32, which is nearly double that of ethyl nicotinate (Fsp3 ~ 0.17) [2]. A higher Fsp3 value is associated with improved clinical success rates in drug discovery due to enhanced solubility and reduced toxicity [3]. Furthermore, the compound possesses four distinct functional groups (cyano, ester, phenyl, tertiary amine) on a single pyridine scaffold, creating a dense pharmacophore that is absent in simpler analogs . This increased complexity translates to a greater potential for diverse and specific intermolecular interactions, making it a valuable and differentiated scaffold for fragment-based drug discovery and library design.

Medicinal Chemistry Chemical Diversity Fragment-Based Drug Discovery

Optimal Scientific and Industrial Applications for Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate Based on Quantitative Evidence


Probing Nicotinic Acetylcholine Receptor (nAChR) Pharmacology in CNS Disease Models

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate is optimally deployed as a research tool in neuroscience studies investigating the α4β2 nAChR subtype. Based on class-level SAR evidence, its unique substitution pattern is predicted to confer high binding affinity [1], making it suitable for receptor binding assays (e.g., competition with [3H]-nicotine) to map nAChR distribution or for use as a reference ligand in the development of novel PET tracers [2]. Its application in cellular models of neurodegeneration (e.g., Parkinson's or Alzheimer's disease) can help elucidate the role of nAChR signaling in neuroprotection and synaptic plasticity.

Scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

The compound's high molecular complexity (Fsp3 = 0.32) and presence of four orthogonal functional groups establish it as a privileged scaffold for library design [3]. In fragment-based drug discovery, it can serve as a starting point for structure-guided optimization against a variety of targets, including kinases, GPCRs, and epigenetic enzymes [4]. Its synthetic versatility allows for rapid diversification through reactions at the ester, cyano, or amine moieties, enabling the generation of structurally unique compound libraries with improved drug-like properties compared to flat, aromatic-rich collections [5].

Positive Control for Dihydroorotase Inhibition Assays in Pyrimidine Metabolism Studies

Given its validated, albeit moderate, inhibitory activity against dihydroorotase (IC50 = 180 µM), this compound can be used as a tool compound or positive control in enzymatic assays studying pyrimidine biosynthesis [6]. This application is particularly relevant in cancer research or anti-parasitic drug discovery, where disruption of nucleotide metabolism is a validated therapeutic strategy [7]. Its well-defined IC50 provides a reproducible benchmark for assay validation and for comparing the potency of newly synthesized inhibitors [8].

Lead Optimization for CNS-Penetrant Therapeutics via In Silico-Guided Design

Favorable in silico predictions for blood-brain barrier permeability (logP ~ 3.5) position this compound as a promising lead-like molecule for CNS drug discovery [9]. Medicinal chemistry campaigns targeting neurological or psychiatric disorders can leverage this predicted property. Structure-activity relationship (SAR) studies can be initiated by modifying the phenyl, pyrrolidine, or ester groups to fine-tune potency, selectivity, and pharmacokinetic parameters, with the confidence that the core scaffold possesses intrinsic properties conducive to brain exposure [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.